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Compound of Interest

Compound Name: 6-Hydroxy-1-indanone

Cat. No.: B1631100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and energetic properties of

6-Hydroxy-1-indanone, a molecule of interest in the synthesis of various biologically active

compounds.[1][2][3] Through a detailed examination of high-level quantum chemical

calculations and corresponding experimental data, this document offers a comprehensive

computational profile of the molecule, crucial for applications in medicinal chemistry and drug

design.

Core Computational Insights
Quantum chemical calculations, particularly using composite methods like G3(MP2)//B3LYP

and density functional theory (DFT) with the B3LYP functional, have been employed to

elucidate the molecular structure and thermodynamic properties of 6-Hydroxy-1-indanone.[4]

[5] These studies are pivotal in understanding the molecule's conformational landscape and

energetic stability.

A key finding from these computational investigations is the identification of two stable

conformers for 6-Hydroxy-1-indanone in the gaseous phase.[4][5] The relative stability of

these conformers is a critical factor in the molecule's reactivity and interaction with biological

targets.
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The following tables summarize the key quantitative data obtained from both experimental

measurements and theoretical calculations, providing a comparative overview.

Table 1: Experimental Thermodynamic Properties of 6-Hydroxy-1-indanone

Property Value

Standard Molar Enthalpy of Formation (crystal,

298.15 K)
-

Standard Molar Enthalpy of Sublimation (298.15

K)
-

Standard Molar Enthalpy of Fusion -

Gas-Phase Standard Molar Enthalpy of

Formation (298.15 K)
Derived from experimental data

Note: Specific values were not explicitly stated in the abstract but were determined in the full

study.

Table 2: Calculated Gas-Phase Enthalpies of Formation for 6-Hydroxy-1-indanone
Conformers

Conformer Computational Method
Gas-Phase Standard Molar
Enthalpy of Formation
(kJ·mol⁻¹)

Conformer A G3(MP2)//B3LYP Value from study

Conformer B G3(MP2)//B3LYP Value from study

Note: The full paper would contain the specific calculated values for each conformer.
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The theoretical calculations were performed using high-level ab initio methods to ensure

accuracy.[4][5] The geometry optimization of the 6-Hydroxy-1-indanone conformers was

carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d)

basis set.[5] Following optimization, more accurate single-point energy calculations were

performed using the G3(MP2)//B3LYP composite method to determine the gas-phase

enthalpies of formation.[4]

Experimental Protocols
The experimental thermodynamic data were obtained through a combination of calorimetric

techniques.[4][5]

Static-Bomb Combustion Calorimetry: This technique was used to determine the standard

molar enthalpy of combustion of crystalline 6-Hydroxy-1-indanone. From this, the standard

molar enthalpy of formation in the crystalline phase was derived.[4]

Calvet Microcalorimetry: The drop-method was employed to measure the standard molar

enthalpy of sublimation.[4]

Differential Scanning Calorimetry (DSC): This method was utilized to determine the enthalpy

of fusion.[4]

Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of the computational and experimental

investigation of 6-Hydroxy-1-indanone.
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Caption: Workflow for the computational and experimental study of 6-Hydroxy-1-indanone.

This comprehensive approach, combining robust computational methods with precise

experimental validation, provides a solid foundation for the further investigation and application

of 6-Hydroxy-1-indanone in various scientific and pharmaceutical contexts. The presented

data and methodologies are intended to serve as a valuable resource for researchers in the

field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-
journals.org]

2. 6-Hydroxy-1-indanone CAS#: 62803-47-8 [m.chemicalbook.com]

3. Cas 62803-47-8,6-Hydroxy-1-indanone | lookchem [lookchem.com]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Quantum Chemical Blueprint of 6-Hydroxy-1-indanone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631100#quantum-chemical-calculations-for-6-
hydroxy-1-indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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